2,4-二氨基蝶啶-6-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

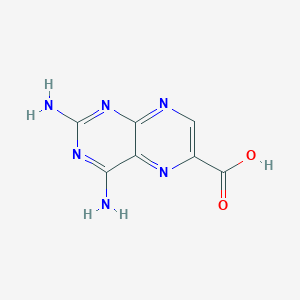

“2,4-Diaminopteridine-6-carboxylic acid” is a chemical compound with the molecular formula C7H6N6O2 and a molecular weight of 206.16 . It is a solid substance that ranges in color from yellow to dark yellow .

Synthesis Analysis

The synthesis of 2,4-Diaminopteridine-6-carboxylic acid and its derivatives has been achieved through nucleophilic displacement reactions at the side chain of 6-bromomethyl-2,4-diaminopteridine . Acid and base hydrolyses allow easy conversion of the 2,4-diaminopteridines into the corresponding pterins .

Molecular Structure Analysis

The molecular structure of 2,4-Diaminopteridine-6-carboxylic acid contains a total of 22 bonds. There are 16 non-H bonds, 12 multiple bonds, 1 rotatable bond, 1 double bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 carboxylic acid (aromatic), 2 primary amines (aromatic), 1 hydroxyl group, and 1 Pyrimidine .

Physical And Chemical Properties Analysis

2,4-Diaminopteridine-6-carboxylic acid is slightly soluble in DMSO . It is a solid substance that ranges in color from yellow to dark yellow . It is hygroscopic .

科学研究应用

1. 抗纤溶活性

2,4-二氨基蝶啶-6-羧酸衍生物,如氨基甲基环己烷羧酸 (AMCA),已被证明是有效的纤溶酶原激活抑制剂。研究表明,AMCA 的效力明显高于 e-ACA,并有效抑制纤维蛋白溶解,显示出作为临床抗纤维蛋白溶解剂的潜力。研究还强调了其在尿液中的快速排泄和最小的副作用,表明其在临床应用中具有良好的药代动力学特性 (Andersson 等人,2009)。

2. 诊断成像

该化合物已用于诊断成像,特别是在前列腺癌的 18F-DCFPyL PET-CT 成像中。此应用利用了该分子与前列腺特异性膜抗原结合的能力,有助于前列腺癌的分期和治疗计划。研究表明,此诊断工具对改变治疗建议和提高癌症分期的准确性具有影响 (Parikh 等人,2020)。

3. 神经系统应用

对 2,4-二氨基蝶啶-6-羧酸衍生物(如 3,4-二氨基吡啶 (3,4-DAP))的研究在神经系统疾病中显示出有希望的结果。研究表明其在增强突触传递方面的功效,从而调节多发性硬化症患者的大脑运动活动。该化合物对运动功能和疲劳的影响表明其在治疗脱髓鞘疾病方面的潜力 (Mainero 等人,2004)。

4. 蛋白质氧化的生物标记

2-氨基己二酸,一种衍生物,已被确定为衰老人皮肤中蛋白质羰基氧化的重要标志物。研究强调了它随着年龄的增长以及在糖尿病、肾衰竭和败血症等情况下的增加,突出了其作为氧化应激和相关代谢紊乱的生物标记的潜力 (Sell 等人,2007)。

未来方向

作用机制

2,4-Diaminopteridine-6-carboxylic acid: primarily targets dihydrofolate reductase (DHFR). DHFR is an enzyme involved in the folate cycle, which is crucial for nucleotide synthesis and cell growth. By inhibiting DHFR, this compound disrupts the production of tetrahydrofolate (THF), a key cofactor in one-carbon metabolism.

Action Environment

- The compound’s efficacy may vary with pH changes in different tissues. Light exposure, temperature, and oxidative stress can affect stability.

生化分析

Biochemical Properties

2,4-Diaminopteridine-6-carboxylic acid plays a pivotal role in biochemical reactions, particularly in the synthesis of pterins and folates. It interacts with enzymes such as dihydrofolate reductase and pteridine reductase, which are essential for the reduction of dihydrofolate to tetrahydrofolate. This interaction is crucial for the synthesis of nucleotides and amino acids. Additionally, 2,4-Diaminopteridine-6-carboxylic acid can act as a substrate for various nucleophilic displacement reactions, leading to the formation of substituted pteridines .

Cellular Effects

2,4-Diaminopteridine-6-carboxylic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of monooxygenases, which hydroxylate amino acids such as phenylalanine, tyrosine, and tryptophan. These hydroxylation reactions are critical for neurotransmitter synthesis and other metabolic pathways. The compound’s impact on gene expression and cellular metabolism is linked to its role in folate metabolism and nucleotide synthesis .

Molecular Mechanism

At the molecular level, 2,4-Diaminopteridine-6-carboxylic acid exerts its effects through binding interactions with enzymes and other biomolecules. It acts as an inhibitor of dihydrofolate reductase, preventing the reduction of dihydrofolate to tetrahydrofolate. This inhibition disrupts nucleotide synthesis and affects cell proliferation. Additionally, the compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted pteridines with distinct biochemical properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,4-Diaminopteridine-6-carboxylic acid can change over time due to its stability and degradation. The compound is known to be hygroscopic, which can affect its stability and lead to degradation over time. Long-term studies have shown that its effects on cellular function can vary, with potential impacts on cell proliferation and metabolism observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 2,4-Diaminopteridine-6-carboxylic acid in animal models vary with different dosages. At lower doses, the compound can enhance metabolic processes and support normal cellular function. At higher doses, it may exhibit toxic effects, including disruption of nucleotide synthesis and inhibition of cell proliferation. Threshold effects have been observed, indicating that the compound’s impact is dose-dependent .

Metabolic Pathways

2,4-Diaminopteridine-6-carboxylic acid is involved in several metabolic pathways, including the synthesis of pterins and folates. It interacts with enzymes such as dihydrofolate reductase and pteridine reductase, which are crucial for the reduction of dihydrofolate to tetrahydrofolate. This reduction is essential for nucleotide and amino acid synthesis, highlighting the compound’s role in maintaining cellular metabolism .

Transport and Distribution

Within cells and tissues, 2,4-Diaminopteridine-6-carboxylic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization and accumulation in various cellular compartments, influencing its biochemical activity. The compound’s distribution is critical for its role in metabolic processes and its impact on cellular function .

Subcellular Localization

The subcellular localization of 2,4-Diaminopteridine-6-carboxylic acid is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its biochemical effects. Understanding its localization is essential for elucidating its role in cellular metabolism and its impact on various biochemical pathways .

属性

IUPAC Name |

2,4-diaminopteridine-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N6O2/c8-4-3-5(13-7(9)12-4)10-1-2(11-3)6(14)15/h1H,(H,14,15)(H4,8,9,10,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXVOUUFGXQVMMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C2C(=NC(=NC2=N1)N)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is the significance of 2,4-Diaminopteridine-6-carboxylic acid in pharmaceutical analysis?

A: 2,4-Diaminopteridine-6-carboxylic acid plays a crucial role in the analysis of the chemotherapy drug methotrexate (MTX). It serves as a key degradation product and a detectable analyte in various analytical methods. [, , ] For instance, MTX can be oxidized to 2,4-Diaminopteridine-6-carboxylic acid, a highly fluorescent compound, allowing for sensitive detection in biological samples like human urine and plasma. [, , ] This conversion is particularly useful for high-pressure liquid chromatography (HPLC) analysis with fluorescence detection, enabling the quantification of MTX at low concentrations. []

Q2: Can you elaborate on the analytical methods employed for determining 2,4-Diaminopteridine-6-carboxylic acid and its relevance to Methotrexate analysis?

A2: Several analytical techniques utilize the unique properties of 2,4-Diaminopteridine-6-carboxylic acid for analysis, particularly in the context of Methotrexate:

- High-Performance Liquid Chromatography (HPLC): Coupled with fluorescence detection, HPLC is widely used to quantify Methotrexate in biological samples. The method relies on oxidizing Methotrexate to the highly fluorescent 2,4-Diaminopteridine-6-carboxylic acid, which is then separated and detected. []

- Flow-Injection Electrochemical Oxidation Fluorimetry: This technique exploits the electrochemical oxidation of Methotrexate to 2,4-Diaminopteridine-6-carboxylic acid. The resulting fluorescence intensity is directly proportional to the Methotrexate concentration, enabling sensitive detection in samples like human urine. []

- Densitometry: Thin-layer chromatography (TLC) coupled with densitometric detection allows for identifying and quantifying 2,4-Diaminopteridine-6-carboxylic acid as an impurity in Methotrexate preparations. This method offers a direct and repeatable approach for quality control purposes. []

Q3: How is 2,4-Diaminopteridine-6-carboxylic acid synthesized, and are there alternative methods?

A: 2,4-Diaminopteridine-6-carboxylic acid can be efficiently synthesized by oxidizing its corresponding 6-(2-furyl)-substituted pteridine precursor using potassium permanganate. [] This method offers a more practical alternative to traditional approaches. While other oxidizing agents have been explored, potassium permanganate remains a preferred choice for this specific synthesis. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[Cyano-(2-methoxyphenyl)methyl]-6-ethyl-3,4-dihydro-2H-pyran-5-carboxamide](/img/structure/B2639270.png)

![N'-(6-chlorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide](/img/structure/B2639274.png)

![2-benzamido-N-(4-carbamoylphenyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2639279.png)

![[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] 2-(4-methylphenyl)acetate](/img/structure/B2639281.png)

![6-ethyl-3-(furan-2-ylmethyl)-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2639286.png)

![2-(3-cyclohexyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-(2-methylphenyl)acetamide](/img/structure/B2639287.png)

![3-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2639292.png)